

Application Notes and Protocols for CP-339818 in Automated Electrophysiology Assays

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Compound of Interest

Compound Name: CP-339818

Cat. No.: B1199909

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For Researchers, Scientists, and Drug Development Professionals

Introduction

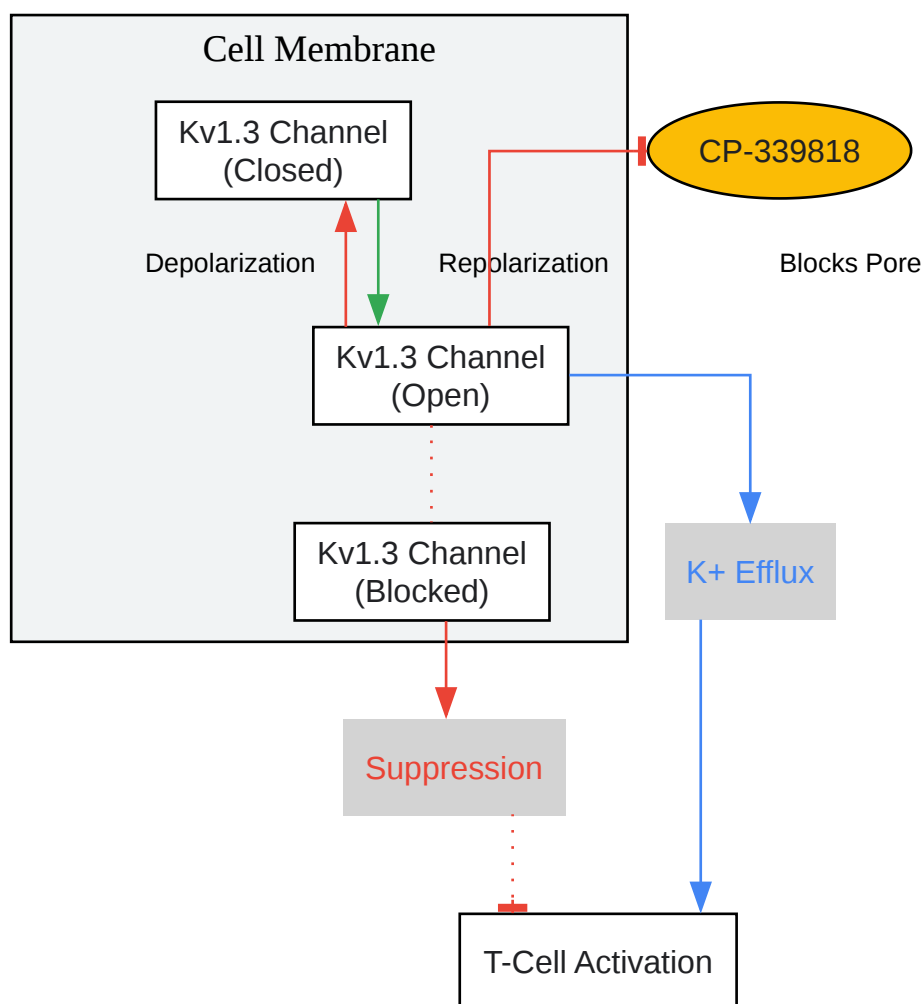
CP-339818 is a potent, non-peptide small molecule inhibitor of voltage-gated potassium channels, primarily targeting Kv1.3 and Kv1.4.[1][2] The Kv1.3 channel, in particular, plays a crucial role in the activation of T-lymphocytes, making it a significant target for immunosuppressive therapies in autoimmune diseases.[3] Additionally, **CP-339818** has been shown to block Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, specifically HCN1 and HCN4, at micromolar concentrations.[3][4] Automated electrophysiology platforms, such as the IonWorks HT, provide a high-throughput solution for characterizing the pharmacological effects of compounds like **CP-339818** on ion channels.[4] These systems enable rapid and reproducible measurements of ion channel activity from a large number of cells, making them ideal for drug discovery and lead optimization.

This document provides detailed application notes and protocols for the use of **CP-339818** in automated electrophysiology assays, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

CP-339818 exerts its inhibitory effect by blocking the pore of voltage-gated potassium channels. In the case of Kv1.3, this blockade suppresses the outward flow of potassium ions (K⁺) that is essential for T-cell proliferation and activation.[3] By inhibiting this current, **CP-**

339818 can effectively suppress the immune response. The compound preferentially binds to the C-type inactivated state of the Kv1.3 channel.[1][2] Its activity on HCN channels involves the inhibition of the pacemaker current (I_h), which is important in cardiac and neuronal cells.[4]



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Mechanism of **CP-339818** action on the Kv1.3 channel.

Data Presentation

The inhibitory activity of **CP-339818** on various ion channels has been quantified using electrophysiological methods. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) reported in the literature.

Target Ion Channel	Reported IC50	Cell Line/System	Reference(s)
Kv1.3	~200 nM - 230 nM	Not Specified	[3],[1],[2],[5]
Kv1.4	~300 nM	Not Specified	[1],[2]
HCN1	18.9 μ M (high Cl-)	Stably Expressed Cells	[3]
26.2 μ M (low Cl-)	Stably Expressed Cells	[3]	
HCN4	43.4 μ M (high Cl-)	Stably Expressed Cells	[3]
> 100 μ M (low Cl-)	Stably Expressed Cells	[3]	
Kv1.1	62 μ M	Not Specified	[5]
Kv1.2	14 μ M	Not Specified	[5]
Kv1.5	19 μ M	Not Specified	[5]
Kv1.6	20 μ M	Not Specified	[5]
Kv3.1	17 μ M	Not Specified	[5]
Kv3.2	10 μ M	Not Specified	[5]
Kv3.4	36 μ M	Not Specified	[5]
Kv4.2	>10 μ M	Not Specified	[5]

Experimental Protocols

This section provides a detailed protocol for the characterization of **CP-339818** on Kv1.3 channels using an automated patch-clamp system. This protocol is a representative example and may require optimization for different automated electrophysiology platforms and cell lines.

Objective: To determine the IC50 of **CP-339818** for the human Kv1.3 channel expressed in a stable cell line using an automated electrophysiology platform.

Materials:

- Compound: **CP-339818** hydrochloride (CAS 478341-55-8)
- Cell Line: CHO or Ltk- cells stably expressing human Kv1.3 (KCNA3). Jurkat cells can also be used as they endogenously express Kv1.3.
- Cell Culture Medium: F12 (HAM) medium supplemented with 9% fetal bovine serum, 0.9% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin).
- Cell Detachment Solution: Accutase or Trypsin-EDTA.
- Extracellular Solution (ECS): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (ICS): 130 mM KCl, 1 mM MgCl₂, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA. Adjust pH to 7.2 with KOH.
- Automated Patch-Clamp System: e.g., IonWorks, QPatch, or SyncroPatch.
- Planar Patch Plates or Chips

Methodology:

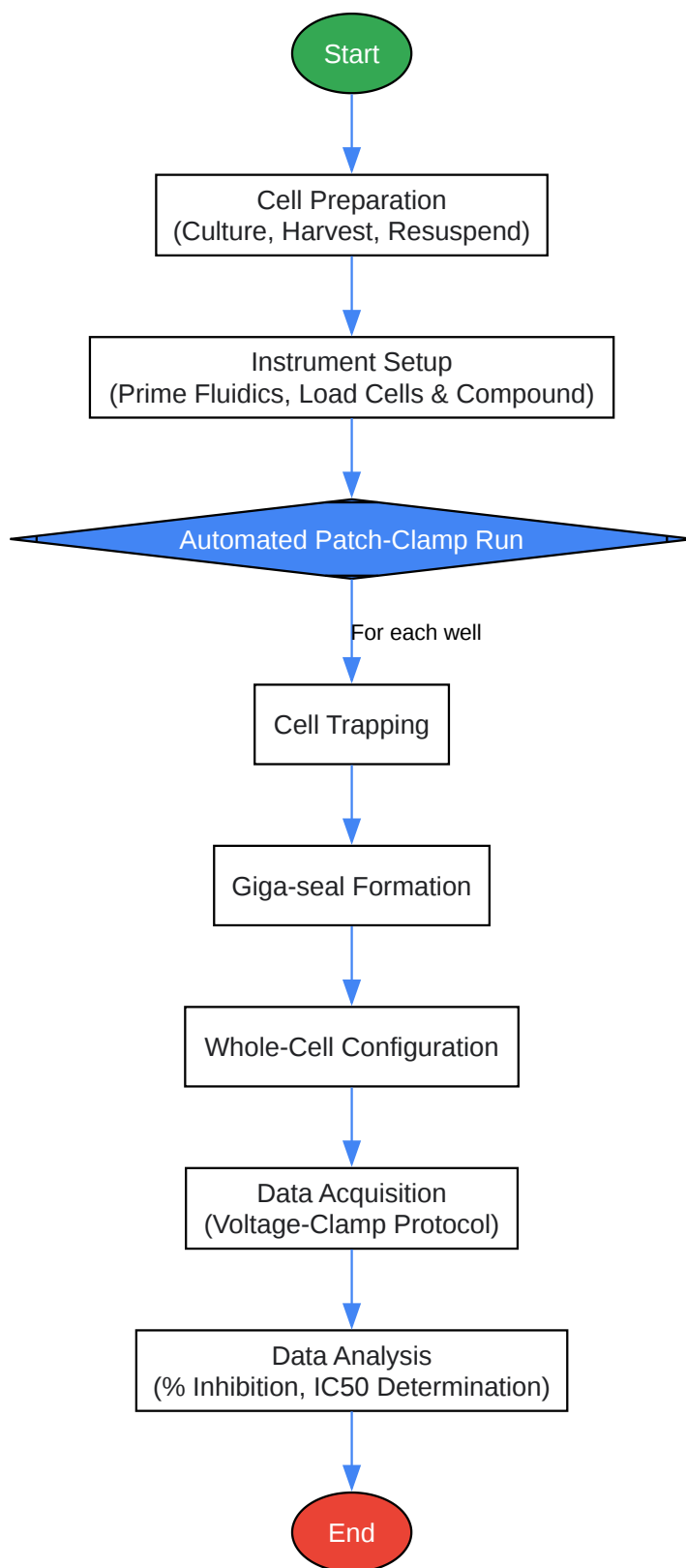
- Cell Culture and Preparation:
 - Culture the Kv1.3 expressing cells in T-75 flasks at 37°C in a humidified 5% CO₂ atmosphere.
 - Passage the cells every 3-4 days when they reach 80-90% confluency.
 - On the day of the experiment, wash the cells with PBS and detach them using a suitable cell detachment solution.
 - Resuspend the detached cells in the extracellular solution and gently triturate to obtain a single-cell suspension.

- Determine the cell concentration and viability using a cell counter. Adjust the cell density to the concentration recommended by the automated patch-clamp system manufacturer (typically $1-5 \times 10^6$ cells/mL).
- Keep the cell suspension on ice or in the instrument's cell hotel to maintain viability.
- Automated Electrophysiology Assay:
 - Prime the fluidics of the automated patch-clamp system with the extracellular and intracellular solutions.
 - Load the prepared cell suspension into the instrument.
 - Initiate the automated experimental run. The instrument will perform the following steps:
 - Cell trapping: A single cell is positioned onto the aperture of the planar patch plate.
 - Seal formation: A giga-ohm seal is formed between the cell membrane and the substrate.
 - Whole-cell access: The cell membrane is ruptured to achieve the whole-cell configuration.
 - Compound Application:
 - Prepare serial dilutions of **CP-339818** in the extracellular solution. A typical concentration range would be from 1 nM to 10 μ M.
 - The automated system will apply the different concentrations of **CP-339818** to the cells. Include a vehicle control (e.g., 0.1% DMSO in ECS).
 - Voltage-Clamp Protocol:
 - Clamp the cells at a holding potential of -80 mV.
 - To elicit Kv1.3 currents, apply a depolarizing voltage step to +40 mV for 200-500 ms.

- Repeat this voltage step at regular intervals (e.g., every 15-20 seconds) before and after the application of the compound.
- Data Acquisition: Record the whole-cell currents during the application of the voltage protocol.
- Data Analysis:
 - Measure the peak current amplitude of the Kv1.3 current in the absence (control) and presence of different concentrations of **CP-339818**.
 - Calculate the percentage of current inhibition for each concentration using the formula: % Inhibition = $(1 - (I_{\text{compound}} / I_{\text{control}})) * 100$
 - Plot the percentage of inhibition against the logarithm of the **CP-339818** concentration.
 - Fit the concentration-response curve with a sigmoidal dose-response equation (e.g., Hill equation) to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an automated electrophysiology experiment to characterize an ion channel modulator like **CP-339818**.



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Automated electrophysiology experimental workflow.

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